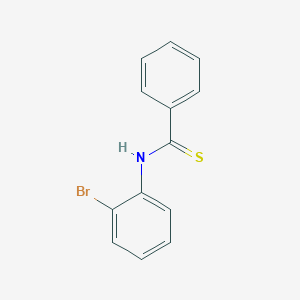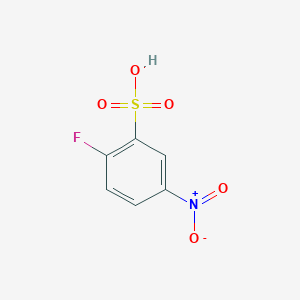
2-Fluoro-5-nitrobenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-nitrobenzene-1-sulfonic acid is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitrobenzene-1-sulfonic acid typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substituting a hydrogen atom with a fluorine atom using reagents like N-fluorobenzenesulfonimide.
Sulfonation: Adding a sulfonic acid group through the reaction with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitro and sulfonic acid groups, the compound is less reactive towards electrophilic substitution.
Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic aromatic substitution, especially under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Fluorination: N-fluorobenzenesulfonimide.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Reduction: Iron and hydrochloric acid.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Fluoro-5-nitrobenzene-1-sulfonic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-nitrobenzene-1-sulfonic acid involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups (nitro and sulfonic acid) deactivate the benzene ring towards electrophilic substitution but make it more reactive towards nucleophilic substitution . The fluorine atom further influences the reactivity by stabilizing the transition state during nucleophilic attacks .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-nitrobenzene-1-sulfonic acid
- 2-Fluoro-3-nitrobenzene-1-sulfonic acid
- 2-Fluoro-5-nitrobenzoic acid
Uniqueness
2-Fluoro-5-nitrobenzene-1-sulfonic acid is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The combination of fluorine, nitro, and sulfonic acid groups provides a distinct set of chemical properties that are valuable in various synthetic and industrial processes .
Propriétés
Numéro CAS |
82734-01-8 |
|---|---|
Formule moléculaire |
C6H4FNO5S |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
2-fluoro-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4FNO5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H,11,12,13) |
Clé InChI |
KDEKLNRJLDFBDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
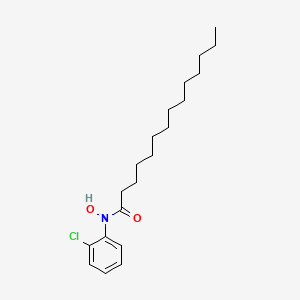
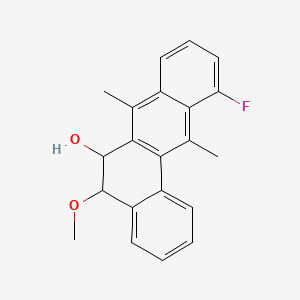
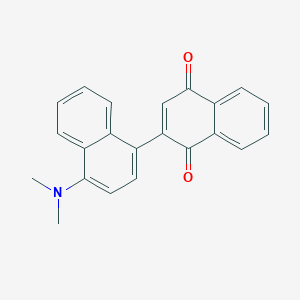
![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)
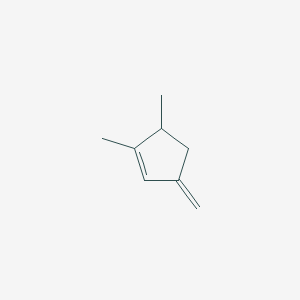

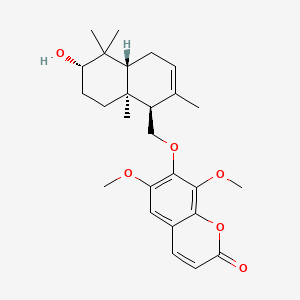
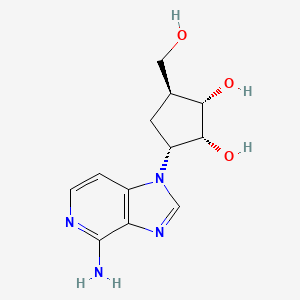
![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)
